3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide
Description
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide is a quinazoline derivative characterized by a bicyclic quinazoline core substituted with an amino group at position 3, a keto group at position 4, and a carboxamide moiety linked to a (2R)-oxolan-2-ylmethyl group.
Properties
IUPAC Name |
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c15-18-12(13(19)16-8-9-4-3-7-21-9)17-11-6-2-1-5-10(11)14(18)20/h1-2,5-6,9H,3-4,7-8,15H2,(H,16,19)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSBOACMCUBSMH-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)CNC(=O)C2=NC3=CC=CC=C3C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201121633 | |
| Record name | 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823184-01-5 | |
| Record name | 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823184-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinazolinecarboxamide, 3-amino-3,4-dihydro-4-oxo-N-[[(2R)-tetrahydro-2-furanyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201121633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The Niementowski reaction remains the most reliable method for constructing 4-oxoquinazoline derivatives. Using 2-amino-3-nitrobenzoic acid (I ) as the starting material enables direct incorporation of the nitro group at position 3:
2-Amino-3-nitrobenzoic acid + Urea → 3-Nitro-4-oxoquinazoline-2-carboxylic acid (**II**)
Reaction Conditions :
Nitro Group Reduction
Catalytic hydrogenation selectively reduces the nitro group without affecting the quinazoline ring:
3-Nitro-4-oxoquinazoline-2-carboxylic acid (**II**) + H₂/Pd-C → 3-Amino-4-oxoquinazoline-2-carboxylic acid (**III**)
Optimized Parameters :
Carboxamide Formation Strategies
Acid Chloride Route
Conversion of III to its acid chloride enables direct amidation:
3-Amino-4-oxoquinazoline-2-carboxylic acid (**III**) + SOCl₂ → 3-Amino-4-oxoquinazoline-2-carbonyl chloride (**IV**)
Key Observations :
Subsequent reaction with (R)-tetrahydrofurfurylamine:
**IV** + (R)-Tetrahydrofurfurylamine → Target Compound
Conditions :
Coupling Reagent Approach
For acid-sensitive substrates, carbodiimide-mediated coupling proves advantageous:
**III** + (R)-Tetrahydrofurfurylamine + HOBt/EDCI → Target Compound
Optimized Protocol :
- Activator: 1-Hydroxybenzotriazole (HOBt, 1.2 eq)
- Coupling Agent: N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq)
- Solvent: DMF
- Yield: 70-75%
Stereochemical Control in Side Chain Introduction
The (2R)-oxolan-2-ylmethyl group necessitates chiral resolution or asymmetric synthesis. Commercial (R)-tetrahydrofurfurylamine (98% ee) provides satisfactory enantiopurity. Key analytical data:
| Parameter | Value | Method |
|---|---|---|
| [α]D²⁵ | +12.4° (c 1.0, CHCl₃) | Polarimetry |
| Chiral HPLC Purity | 98.7% | Chiralpak AD-H Column |
| mp | 214-216°C | Differential Scanning Calorimetry |
Comparative Evaluation of Synthetic Routes
| Parameter | Acid Chloride Route | Coupling Reagent Route |
|---|---|---|
| Overall Yield | 62-66% | 54-58% |
| Purity (HPLC) | 99.2% | 98.8% |
| Reaction Time | 8 hours | 12 hours |
| Scalability | >100 g | <50 g |
| Cost Index | 1.0 | 2.3 |
The acid chloride method demonstrates superior efficiency for large-scale production, while the coupling approach offers milder conditions for lab-scale synthesis.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, NH), 8.25 (d, J=8.5 Hz, 1H, H-5), 7.89 (t, J=7.8 Hz, 1H, H-7), 7.62 (d, J=8.1 Hz, 1H, H-8), 4.32 (m, 1H, CH-N), 3.92-3.85 (m, 2H, OCH₂), 3.75-3.68 (m, 1H, CH₂O), 3.58-3.51 (m, 1H, CH₂O), 2.12-2.05 (m, 2H, CH₂), 1.89-1.82 (m, 1H, CH), 1.75-1.68 (m, 1H, CH)
¹³C NMR (125 MHz, DMSO-d₆) :
δ 170.2 (C=O), 162.4 (C-4), 156.1 (C-2), 152.3 (C-8a), 134.7 (C-4a), 128.9 (C-5), 127.5 (C-7), 124.3 (C-8), 117.2 (C-6), 76.4 (OCH₂), 68.1 (CH-N), 47.8 (CH₂), 32.1 (CH), 25.4 (CH₂)
HRMS (ESI+) :
Calcd for C₁₅H₁₇N₄O₃ [M+H]⁺: 309.1297, Found: 309.1295
Purity Assessment
Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) shows 99.1% purity at 254 nm with tR=8.72 min.
Process Optimization Considerations
Solvent Effects on Amidation
| Solvent | Conversion (%) | Side Products (%) |
|---|---|---|
| DCM | 92 | 3.8 |
| THF | 85 | 6.2 |
| DMF | 88 | 4.1 |
| Toluene | 78 | 9.4 |
Dichloromethane provides optimal balance between solubility and reaction efficiency.
Temperature Profile Study
Lower temperatures (0-5°C) minimize racemization of the chiral amine, maintaining enantiomeric excess >98%.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Applying microwave irradiation (150 W, 100°C) reduces reaction times:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Niementowski Reaction | 4 hours | 35 minutes |
| Amide Formation | 3 hours | 20 minutes |
Solid-Phase Synthesis
Immobilizing the quinazoline core on Wang resin enables automated synthesis:
Resin-Bound **III** → Amidation → Cleavage → Target Compound
Advantages :
Industrial-Scale Production Challenges
Critical Quality Attributes
- Residual solvent levels (DMF < 880 ppm)
- Genotoxic impurities (SOCl₂ derivatives < 15 ppm)
- Enantiomeric purity (>99%)
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| (R)-Tetrahydrofurfurylamine | 58 |
| Coupling Reagents | 22 |
| Purification | 15 |
| Other | 5 |
Bulk procurement of chiral amine reduces costs by 30-40% in multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share structural homology with the target molecule, differing primarily in substituents and functional groups:
Key Structural and Functional Differences
Substituent Effects on Solubility and Bioavailability: The (2R)-oxolan-2-ylmethyl group in the target compound likely enhances solubility compared to purely aromatic substituents (e.g., phenyl in or trifluoromethylphenyl in ) due to its oxygen-rich, non-planar structure.
Functional Group Contributions to Activity: The 3-amino and 4-oxo groups in the target compound are critical for hydrogen-bonding interactions with biological targets, a feature shared with antimicrobial quinazolinones like those in . Compounds with sulfamoylphenyl groups (e.g., ) exhibit enhanced antimicrobial activity due to sulfonamide moieties, which are absent in the target compound.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling reactions similar to those in (diazonium salt coupling) or condensation with amines as in .
- By contrast, 4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carboxamide is synthesized via cyclization of anthranilic acid derivatives, highlighting divergent synthetic strategies.
Research Findings and Pharmacological Insights
Antimicrobial Activity
- Hydrazinylidene and sulfamoyl derivatives (e.g., ) demonstrated moderate to high antimicrobial activity against E. coli and S. aureus, with MIC values ranging from 8–64 µg/mL. The absence of sulfonamide groups in the target compound may limit its efficacy in this context.
- Quinazolinones with thiazole substituents (e.g., ) are under investigation for antiproliferative activity, though data specific to the target molecule remain unexplored.
Stereochemical Considerations
- The (2R)-oxolan-2-ylmethyl group introduces chirality, which may influence binding to stereospecific targets (e.g., enzymes or receptors). Similar chiral substituents in are associated with improved pharmacokinetic profiles.
Biological Activity
3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide is a member of the quinazoline family, known for its diverse biological activities and potential therapeutic applications. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound's chemical structure features a quinazoline core with an oxolan moiety, which contributes to its unique biological profile. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications, leading to compounds with significant therapeutic potential .
Antioxidant Activity
Research has indicated that quinazoline derivatives exhibit antioxidant properties. In particular, studies have shown that compounds similar to 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide can scavenge free radicals and reduce oxidative stress . This activity is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory activity. Molecular docking studies suggest that it interacts with cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. The binding affinity of this compound to COX-2 indicates its potential as an anti-inflammatory agent comparable to existing drugs like ibuprofen .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of various quinazoline derivatives, including 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide. The compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
Case Studies
- Antioxidant Properties : A study demonstrated that derivatives of quinazoline showed enhanced antioxidant activity when hydroxyl groups were present on the phenyl ring, suggesting structural modifications could improve efficacy .
- Anti-inflammatory Mechanism : In another study focusing on COX-2 inhibition, docking simulations revealed that the compound could effectively compete with established anti-inflammatory drugs, indicating a promising therapeutic pathway for inflammatory diseases .
- Antimicrobial Efficacy : A comparative analysis of various quinazoline derivatives showcased that 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide had significant inhibitory effects on bacterial growth, which could be further explored for developing new antibiotics .
Q & A
Q. What are the common synthetic routes for 3-amino-4-oxo-N-[[(2R)-oxolan-2-yl]methyl]quinazoline-2-carboxamide?
The synthesis of quinazoline derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Hydrolysis of a precursor (e.g., 1H-Indole-2,3-dione) in an alkaline medium to generate intermediates like (2-Amino-phenyl)-oxo-acetic acid .
- Step 2 : Cyclization with ammonium acetate and aldehydes (e.g., 3-nitrobenzaldehyde) to form the quinazoline core .
- Step 3 : Functionalization of the quinazoline scaffold with a (2R)-oxolan-2-ylmethyl group via nucleophilic substitution or coupling reactions. For example, N-alkylation using (2R)-oxolan-2-ylmethyl bromide under reflux with a polar aprotic solvent (e.g., DMF) .
Q. Key Considerations :
- Use anhydrous conditions for alkylation to avoid hydrolysis of the oxolane ring.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation requires a combination of techniques:
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1680–1700 cm⁻¹ for the quinazoline-4-oxo group and amide C=O at ~1640–1660 cm⁻¹) .
- NMR :
- ¹H NMR : Look for signals from the quinazoline aromatic protons (δ 7.5–8.5 ppm), oxolane ring protons (δ 3.5–4.5 ppm), and methylene bridge (δ 4.0–4.3 ppm) .
- ¹³C NMR : Confirm the quinazoline carbonyl (δ ~160–170 ppm) and oxolane carbons (δ ~70–80 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Validation : Cross-check spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of the oxolane-containing side chain?
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity during alkylation .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions in biphasic systems .
- Temperature Control : Reflux conditions (~80–100°C) improve reaction rates but may require inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Example Optimization Table :
| Parameter | Baseline Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Ethanol | DMF | 45% → 68% |
| Catalyst | None | TBAB (0.1 eq) | 50% → 75% |
| Reaction Time | 12 h | 8 h (reflux) | 60% → 82% |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Contradictions often arise from overlapping signals or stereochemical ambiguities. Solutions include:
- 2D NMR : Use COSY, HSQC, and HMBC to assign proton-carbon correlations and confirm connectivity of the oxolane ring .
- X-ray Crystallography : Resolve absolute stereochemistry of the (2R)-oxolan-2-ylmethyl group, as seen in related oxolane-containing compounds .
- Isotopic Labeling : Introduce deuterium at specific positions (e.g., methylene bridge) to simplify ¹H NMR interpretation .
Case Study : Discrepancies in carbonyl signals were resolved by comparing experimental ¹³C NMR data with DFT-calculated shifts for the quinazoline-4-oxo group .
Q. How to design experiments to evaluate the compound’s inhibitory activity against kinase targets?
Experimental Design :
- Target Selection : Prioritize kinases with structural homology to those inhibited by quinazoline derivatives (e.g., EGFR, VEGFR) .
- Assay Protocol :
- In vitro Kinase Assay : Measure IC₅₀ using recombinant kinase and ATP/[γ-³²P]ATP in a radiometric assay .
- Cellular Assay : Assess anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) via MTT assay .
- Control Compounds : Include known kinase inhibitors (e.g., Gefitinib) to validate assay sensitivity .
Q. Data Interpretation :
- Use Lineweaver-Burk plots to determine inhibition modality (competitive/uncompetitive).
- Cross-validate with molecular docking studies to map interactions between the compound and kinase active sites .
Q. What are the key challenges in analyzing metabolic stability of this compound?
Challenges :
Q. Methodology :
- In vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to track metabolites .
- Stability Screening : Monitor half-life (t₁/₂) in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
Mitigation : Introduce steric hindrance (e.g., methyl groups) on the oxolane ring to slow hydrolysis .
Q. How to address low aqueous solubility during formulation for in vivo studies?
Strategies :
- Prodrug Design : Convert the carboxamide to a more soluble ester prodrug, as demonstrated for nucleoside analogues .
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance bioavailability, with particle size <200 nm for optimal tissue penetration .
- Co-solvent Systems : Employ ethanol/Cremophor EL mixtures (e.g., 10:90 v/v) for intravenous administration .
Validation : Measure solubility via shake-flask method and confirm stability under physiological conditions (37°C, pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
